
(R)-FTY-720 Phosphonate
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Overview
Description
®-FTY-720 Phosphonate, also known as Fingolimod Phosphonate, is a derivative of the immunomodulating drug Fingolimod. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of multiple sclerosis and other autoimmune diseases. The phosphonate group in ®-FTY-720 Phosphonate enhances its biological activity and stability, making it a valuable compound for scientific research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-FTY-720 Phosphonate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available Fingolimod.
Phosphonation: The key step involves the introduction of the phosphonate group. This can be achieved through a reaction with a suitable phosphonating agent such as diethyl phosphite in the presence of a base like sodium hydride.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired ®-FTY-720 Phosphonate.
Industrial Production Methods
In an industrial setting, the production of ®-FTY-720 Phosphonate would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing automated purification systems. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
®-FTY-720 Phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Immunomodulatory Effects
(R)-FTY-720 phosphonate is primarily recognized for its immunomodulatory properties. It acts as an agonist for sphingosine-1-phosphate receptors, particularly S1P1, leading to the sequestration of lymphocytes in secondary lymphoid organs. This mechanism results in a reduction of circulating lymphocyte levels and has been shown to be effective in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Clinical Applications
- Multiple Sclerosis : Clinical trials have demonstrated that (R)-FTY-720 significantly reduces relapse rates and the formation of new lesions in patients with relapsing forms of multiple sclerosis. The drug's efficacy was confirmed in Phase III studies, where it outperformed traditional therapies like interferon-beta .
- Autoimmune Disorders : Beyond multiple sclerosis, (R)-FTY-720 has shown promise in models of lupus nephritis and experimental autoimmune encephalomyelitis (EAE), highlighting its potential for broader applications in autoimmune disease management .
Anticancer Properties
Recent studies have unveiled the potential of this compound as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines is attributed to both S1P receptor-mediated effects and S1P receptor-independent mechanisms.
Case Studies
- Breast Cancer : In vitro studies have shown that treatment with (R)-FTY-720 leads to decreased proliferation and increased apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Prostate Cancer : The compound has been shown to induce apoptosis in androgen-insensitive prostate cancer cells via caspase-dependent pathways .
Neuroprotective Effects
(R)-FTY-720 also exhibits neuroprotective properties, which may be beneficial in neurodegenerative diseases. Its role in enhancing synaptic plasticity has been observed in preclinical models.
Mechanisms
- Neurotransmitter Release : The compound enhances the release of neurotransmitters by activating vesicular synaptobrevin, which is crucial for synaptic function .
- Protection Against Neuroinflammation : By modulating glial cell activity and reducing neuroinflammatory responses, (R)-FTY-720 may protect against neuronal damage associated with conditions like Alzheimer's disease .
Summary Table of Applications
Application Area | Mechanism | Evidence/Studies |
---|---|---|
Immunomodulation | Agonism at S1P receptors | Phase III trials for multiple sclerosis |
Anticancer | Induces ROS; selective cytotoxicity | Studies on breast and prostate cancer |
Neuroprotection | Enhances neurotransmitter release | Preclinical studies on synaptic plasticity |
Mechanism of Action
®-FTY-720 Phosphonate exerts its effects by modulating the sphingosine-1-phosphate (S1P) receptor. This receptor is involved in the regulation of immune cell trafficking. By binding to the S1P receptor, ®-FTY-720 Phosphonate prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the central nervous system and mitigating autoimmune attacks.
Comparison with Similar Compounds
Similar Compounds
Fingolimod: The parent compound of ®-FTY-720 Phosphonate, used in the treatment of multiple sclerosis.
Siponimod: Another S1P receptor modulator with similar therapeutic applications.
Ozanimod: A newer S1P receptor modulator with improved selectivity and fewer side effects.
Uniqueness
®-FTY-720 Phosphonate is unique due to its enhanced stability and biological activity compared to its parent compound, Fingolimod. The presence of the phosphonate group allows for more diverse chemical modifications and potentially improved therapeutic profiles.
Q & A
Q. What molecular mechanisms underlie (R)-FTY-720 Phosphonate’s neuroprotective effects in ischemic stroke models?
Answer:
this compound demonstrates neuroprotection by targeting sphingosine-1-phosphate receptor 1 (S1PR1) on microvascular endothelial cells, preserving blood-brain barrier (BBB) integrity and reducing cerebral infarction volume. Key methodologies include:
- TTC staining to quantify infarct volume at multiple post-reperfusion time points (1, 3, 7 days) .
- Immunohistochemistry for CD31/S1PR1 co-localization to assess microvascular connectivity .
- Apoptosis assays (e.g., TUNEL staining) and cytokine profiling (e.g., IL-17A reduction) to evaluate anti-inflammatory effects .
Contradictions arise in long-term efficacy; while acute protection is robust, prolonged effects on neurovascular unit (NVU) remodeling require further study .
Q. How does this compound modulate TRPM7 channels in neuroblastoma, and what therapeutic implications does this have?
Answer:
this compound inhibits TRPM7 channel activity in a dose-dependent manner, disrupting calcium homeostasis and triggering apoptosis/autophagy. Methodologies include:
- Patch-clamp electrophysiology to measure TRPM7 current density inhibition at +80 mV .
- Western blot analysis of TRPM7 kinase targets (e.g., myosin IIA phosphorylation) and autophagy markers (LC3-II processing) .
- Calcium imaging (Fluo-4) and mitochondrial membrane potential assays (TMRE) to link ion flux to cell death .
Notably, 10–20 µM doses induce membrane permeability loss (propidium iodide uptake), while lower concentrations (3 µM) sensitize drug-resistant cells to chemotherapy .
Q. How can researchers reconcile conflicting data on S1PR-dependent vs. S1PR-independent mechanisms of this compound in cancer models?
Answer:
Contradictions arise from studies showing:
- S1PR-dependent effects : Immunomodulation via S1PR1 internalization in autoimmune models .
- S1PR-independent effects : Acid sphingomyelinase (ASM) inhibition and lysosomal disruption in pancreatic cancer .
To resolve this, employ: - shRNA knockdown of sphingosine kinases (e.g., SPHK2) to isolate phosphorylated vs. non-phosphorylated drug effects .
- ASM activity assays (fluorometric) and lipidomics to track sphingomyelin/ceramide ratios .
- Receptor-binding studies (e.g., competitive assays with BAF312/KRP-203) to test S1PR selectivity .
Q. What experimental designs are optimal for assessing this compound’s dual induction of apoptosis and autophagy in cancer cells?
Answer:
Dose-dependent dual effects require:
- Time-course Western blotting for apoptosis markers (cleaved PARP) and autophagy markers (LC3-II) .
- Pharmacological inhibitors (e.g., BAPTA for calcium chelation) to dissect signaling pathways .
- Electron microscopy to visualize mitochondrial cristae loss and lysosomal vacuolization .
For example, 10 µM (R)-FTY-720 induces PARP cleavage (apoptosis) and LC3-II accumulation (autophagy) in neuroblastoma, while 3 µM primarily triggers autophagy .
Q. Which in vivo models best capture the long-term therapeutic potential of this compound in fibrosis and cardiac hypertrophy?
Answer:
- Pulmonary fibrosis : Bleomycin-induced mouse models with BALF cytokine profiling (IL-1β, TNF-α) and collagen I immunohistochemistry .
- Cardiac hypertrophy : Transverse aortic constriction (TAC) in mice, assessing ventricular mass reduction via echocardiography .
- Pancreatic cancer : Orthotopic/syngeneic flank tumor models to evaluate ASM inhibition and sphingomyelin accumulation in vivo .
Key endpoints include fibrosis marker COL1A1 reduction and mitochondrial ultrastructure preservation .
Q. How does this compound synergize with mitochondrial-targeted agents like PAPTP in cancer therapy?
Answer:
The combination of this compound and PAPTP induces:
- Mitochondrial-lysosomal crosstalk : PAPTP disrupts cristae, while (R)-FTY-720 inhibits ASM, causing sphingomyelin accumulation and lysosomal permeabilization .
- Calcium overload : Rapid cytoplasmic Ca²⁺ release measured via Fluo-4, leading to BAPTA-sensitive cell death .
- In vivo synergy : Delayed tumor growth in pancreatic cancer models (4-fold extension in survival) .
Methodologies include electron microscopy for organelle morphology and sphingolipid LC-MS/MS profiling .
Q. What are the methodological challenges in studying this compound’s off-target effects on exocytosis and neurotransmitter release?
Answer:
Dual effects on exocytosis (e.g., catecholamine release in chromaffin cells) require:
- Amperometry/TIRFM to resolve single-vesicle fusion events .
- FRET-based assays to study SNARE complex interactions altered by (R)-FTY-720 .
Contradictory findings (e.g., increased fusion frequency vs. reduced vesicle recruitment) highlight context-dependent modulation, necessitating cell-type-specific models .
Properties
CAS No. |
1142015-26-6 |
---|---|
Molecular Formula |
C20H36NO4P |
Molecular Weight |
385.485 |
IUPAC Name |
[(3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1 |
InChI Key |
XDSPSYJWGHPIAZ-HXUWFJFHSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |
Synonyms |
P-[(3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid |
Origin of Product |
United States |
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